molecular formula C11H18O B1607449 3,7-Dimethylnona-2,6-dienal CAS No. 41448-29-7

3,7-Dimethylnona-2,6-dienal

Cat. No.: B1607449
CAS No.: 41448-29-7
M. Wt: 166.26 g/mol
InChI Key: BCEQJZNLIKMDEU-NSJFVGFPSA-N
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Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylnona-2,6-dienal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: 3,7-Dimethylnona-2,6-dienoic acid.

    Reduction: 3,7-Dimethylnona-2,6-dienol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,7-Dimethylnona-2,6-dienal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects . The aldehyde group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylnona-2,6-dienal is unique due to its strong fruity aroma and its versatility in undergoing various chemical reactions. Its aldehyde group makes it highly reactive and suitable for a wide range of applications in different fields .

Properties

CAS No.

41448-29-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2E,6E)-3,7-dimethylnona-2,6-dienal

InChI

InChI=1S/C11H18O/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8-9H,4-5,7H2,1-3H3/b10-6+,11-8+

InChI Key

BCEQJZNLIKMDEU-NSJFVGFPSA-N

Isomeric SMILES

CC/C(=C/CC/C(=C/C=O)/C)/C

SMILES

CCC(=CCCC(=CC=O)C)C

Canonical SMILES

CCC(=CCCC(=CC=O)C)C

Pictograms

Irritant

Origin of Product

United States

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